molecular formula C22H18N4O2 B2873363 N'1,N'4-dibenzylideneterephthalohydrazide CAS No. 29367-22-4

N'1,N'4-dibenzylideneterephthalohydrazide

Cat. No. B2873363
CAS RN: 29367-22-4
M. Wt: 370.412
InChI Key: BQAPXQGYQZHJKF-DFEHQXHXSA-N
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Description

Molecular Structure Analysis

The molecular structure of N’1,N’4-dibenzylideneterephthalohydrazide consists of 22 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

N’1,N’4-dibenzylideneterephthalohydrazide has a density of 1.2±0.1 g/cm3. Its molar refractivity is 110.2±0.5 cm3. It has 6 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds. Its polar surface area is 83 Å2, and its molar volume is 314.5±7.0 cm3 .

Scientific Research Applications

1. Fluorescent Chemosensor for Metal Ions

Sharma et al. (2019) developed a hydrazone-based chemosensor that selectively detects Al(III) ions with high sensitivity. This sensor also detects explosive picric acid and can be used to create molecular logic gates (Sharma et al., 2019).

2. Potential Cancer Therapy Agents

Menear et al. (2008) discussed compounds including phthalazin-1-ones as inhibitors of poly(ADP-ribose) polymerase, which is an emerging target for cancer therapy. These compounds showed promising results in preclinical cancer models (Menear et al., 2008).

3. Catalysis and Oxidation Studies

Sutradhar et al. (2018) synthesized copper (II) complexes using bis(2-hydroxybenzylidene)isophthalohydrazide for the oxidation of alkanes and alcohols under mild conditions. They found significant catalytic activity, highlighting potential industrial applications (Sutradhar et al., 2018).

4. Biological Activity Studies

Sirajuddin et al. (2013) synthesized Schiff base compounds with antibacterial, antifungal, and antioxidant properties. These compounds also showed promising interactions with DNA and significant cytotoxic activity (Sirajuddin et al., 2013).

5. Anticonvulsant Activity

Clark et al. (1984) explored a series of 4-aminobenzamides, including some with a similar structure to N'1,N'4-dibenzylideneterephthalohydrazide, for their anticonvulsant effects. They found that certain compounds were potent against seizures induced by electroshock and pentylenetetrazole (Clark et al., 1984).

6. Enzyme Inhibition Studies

Sarı et al. (2018) synthesized novel N-heterocyclic carbene precursors and tested them for inhibition of acetylcholinesterase and carbonic anhydrase enzymes. These compounds demonstrated efficient inhibition profiles, highlighting their potential in therapeutic applications (Sarı et al., 2018).

7. Electrocatalytic Reduction of Oxygen

Alt et al. (1973) investigated metal chelates, including N'1,N'4-dibenzylideneterephthalohydrazide derivatives, for their catalytic activity in the electroreduction of oxygen. They found significant activity in N4 complexes, such as phthalocyanines (Alt et al., 1973).

properties

IUPAC Name

1-N,4-N-bis[(E)-benzylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-21(25-23-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(28)26-24-16-18-9-5-2-6-10-18/h1-16H,(H,25,27)(H,26,28)/b23-15+,24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAPXQGYQZHJKF-DFEHQXHXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'1,N'4-dibenzylideneterephthalohydrazide

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